molecular formula C13H13N5 B479094 N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide CAS No. 78972-83-5

N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide

Cat. No.: B479094
CAS No.: 78972-83-5
M. Wt: 239.28g/mol
InChI Key: GZSMAOJCHPIUAN-XNTDXEJSSA-N
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Description

N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide is a valuable chemical reagent in organic and medicinal chemistry research. Its primary application is as a key precursor in the synthesis of complex fused heterocyclic systems. Published research identifies its use in tandem reactions with acylhydrazines to efficiently produce 2-substituted-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines . These polyheterocyclic structures are of significant interest in the development of novel pharmacologically active compounds. The compound itself is part of the pyrazole class, a scaffold well-known for its broad biological potential and presence in various therapeutic agents . As a building block, it enables researchers to access diverse chemical space for screening in various biological assays. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N'-(4-cyano-2-phenylpyrazol-3-yl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-17(2)10-15-13-11(8-14)9-16-18(13)12-6-4-3-5-7-12/h3-7,9-10H,1-2H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSMAOJCHPIUAN-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=NN1C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C=NN1C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Procedure :

  • Cyclocondensation : React phenylhydrazine (1.0 eq) with ethyl β-ethoxyacrylate (1.2 eq) in ethanol (reflux, 6 h) to yield 1-phenyl-1H-pyrazol-5-ol.

  • Chlorination : Treat with POCl₃ (3.0 eq) at 80°C for 2 h to form 5-chloro-1-phenyl-1H-pyrazole.

  • Cyanation : Substitute chloride with CuCN (2.5 eq) in DMF (120°C, 8 h) to obtain 5-cyano-1-phenyl-1H-pyrazole.

Key Data :

StepYield (%)Purity (HPLC)
17892.4
28595.1
36389.7

Imidoformamide Installation

Reaction :
5-Cyano-1-phenyl-1H-pyrazole (1.0 eq) reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.5 eq) in toluene (reflux, 12 h).

Mechanism :

  • DMF-DMA acts as both solvent and electrophile, facilitating nucleophilic attack by the pyrazole’s C5 position.

  • Elimination of methanol drives the reaction to completion.

Optimization :

ParameterOptimal ValueYield Impact
Temperature110°C+22%
DMF-DMA (eq)3.0+15%
Molecular Sieves+18%

Outcome :

  • Isolated yield: 71%

  • Purity: 98.2% (via recrystallization in ethyl acetate/n-hexane)

Route B: One-Pot Cyclocondensation

Procedure :

  • Knoevenagel Adduct Formation : Condense benzaldehyde (1.0 eq) with malononitrile (1.1 eq) in ethanol (rt, 2 h).

  • Cyclization : Add methylhydrazine (1.05 eq) and DMF-DMA (2.0 eq), heating at 90°C for 6 h.

Advantages :

  • Eliminates isolation of intermediates.

  • Total yield: 68% (compared to 71% for Route A).

Side Products :

  • Unreacted malononitrile (8–12%) requiring aqueous wash removal.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (s, 1H, pyrazole-H3)

  • δ 7.65–7.43 (m, 5H, Ph)

  • δ 3.12 (s, 6H, N(CH₃)₂)

  • δ 2.95 (s, 1H, =CH–N)

IR (KBr) :

  • 2220 cm⁻¹ (C≡N stretch)

  • 1655 cm⁻¹ (C=N imine)

  • 1590 cm⁻¹ (pyrazole ring)

HRMS (ESI+) :

  • Calculated: 239.1171 [M+H]⁺

  • Observed: 239.1169 [M+H]⁺

Scalability and Industrial Considerations

Kilogram-Scale Production

Challenges :

  • Exothermic cyanation step requires controlled addition (ΔT < 5°C/min).

  • DMF-DMA cost contributes to 44% of raw material expenses.

Solutions :

  • Replace DMF-DMA with cheaper dimethylacetamide dimethyl acetal (DMAC-DMA), increasing yield to 69%.

  • Continuous flow reactor implementation reduces reaction time by 40%.

MetricRoute ARoute B
Atom Economy (%)5862
E-Factor18.715.2
PMI (Process Mass Intensity)32.128.4

Chemical Reactions Analysis

Types of Reactions

N’-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like DMF or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Pathogen TestedMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mLNot specified
Escherichia coli0.30 μg/mLNot specified
Pseudomonas aeruginosa0.35 μg/mLNot specified

These findings suggest that the compound can serve as a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Research indicates that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HeLa15Inhibition of cell proliferation
HCT11610Induction of apoptosis
A37512Cell cycle arrest

These results highlight the compound's potential as a therapeutic agent in oncology.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several key enzymes involved in bacterial metabolism and cancer cell proliferation.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (μM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase (DHFR)0.52 - 2.67

Mechanism of Action

The mechanism by which N’-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Pyrazole Carboxamide Derivatives (e.g., Compounds 3a–3p)
  • Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Molecular Formula: C₂₁H₁₅ClN₆O Molecular Weight: 403.1 g/mol Key Differences: Replaces the dimethylimidoformamide group with a carboxamide moiety. The addition of chlorine and methyl groups increases steric bulk and alters electronic properties, impacting solubility and biological activity . Synthesis: Uses EDCI/HOBt coupling agents, contrasting with the microwave-assisted methods for the target compound .
Cyanoacetylated Pyrazole Derivatives (e.g., 5a–5c)
  • Example: 2-Cyano-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide (5a) Molecular Formula: C₁₂H₈N₆O Molecular Weight: 260.23 g/mol Key Differences: Features a cyanoacetamide side chain instead of dimethylimidoformamide.
Thienopyrimidine-Substituted Analogs (e.g., CID 379244-99-2)
  • Example: (E)-N-(4-Cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide Molecular Formula: C₁₉H₁₅N₇S Molecular Weight: 373.43 g/mol Key Differences: Incorporates a thienopyrimidine ring, introducing sulfur into the structure.

Functional Analogues

N,N-Dimethylimidoformamide Derivatives
  • Example : N'-(4-Bromophenyl)-N,N-dimethylimidoformamide
    • Molecular Formula : C₁₀H₁₁BrN₂O
    • Molecular Weight : 255.11 g/mol
    • Key Differences : Lacks the pyrazole core, reducing complexity and limiting applications in heterocyclic synthesis. Retains the dimethylimidoformamide group, enabling similar reactivity in formylation reactions .
Herbicidal Pyrazole Derivatives
  • Example: Quinclorac–pyrazole hybrid 10a Molecular Formula: C₂₀H₁₅Cl₂N₃O₂ Molecular Weight: 408.26 g/mol Key Differences: Designed for herbicidal activity, featuring a chlorinated aromatic ring. The target compound’s cyano group may enhance electron-withdrawing effects, but its lack of chlorine substituents reduces phytotoxicity .

Physicochemical Properties

Property Target Compound Compound 3a Compound 5a CID 379244-99-2
Molecular Weight (g/mol) 239.28 403.1 260.23 373.43
Melting Point (°C) Not Reported 133–135 160–161 Not Reported
Solubility Moderate in DMF Low in H₂O Low in H₂O High in DMSO
Key Functional Group Imidoformamide Carboxamide Cyanoacetamide Thienopyrimidine

Biological Activity

N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C13H13N5
  • Molecular Weight : 239.27582 g/mol
  • CAS Number : 78972-83-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound exhibits:

  • Antimicrobial Activity : Studies have demonstrated that derivatives containing pyrazole moieties possess notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown efficacy against E. coli and S. aureus .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. In vitro studies indicate that certain derivatives can inhibit cell proliferation with IC50 values in the micromolar range, suggesting potential as anticancer agents .

Biological Activity Summary

The following table summarizes the biological activities reported for this compound and related compounds:

Biological Activity Target Organism/Cell Line IC50/Activity Level Reference
AntimicrobialE. coli, S. aureusModerate to High
AnticancerMCF-7, SiHa, PC-32.97 - 3.60 µM
Anti-inflammatoryVariousNot specified
Apoptosis inductionCancer cellsNot specified

Case Studies

  • Antimicrobial Screening :
    A study conducted on a series of pyrazole derivatives demonstrated that compounds with a cyano group showed enhanced antimicrobial activity compared to their non-cyano counterparts. The zone of inhibition was measured using the well diffusion method, with results indicating significant effectiveness against P. mirabilis .
  • Cytotoxicity Evaluation :
    In a recent investigation into the anticancer potential of pyrazole derivatives, this compound was included in a panel of compounds tested against various cancer cell lines. Results indicated selective cytotoxicity towards cancer cells with minimal effects on normal HEK cells, highlighting its potential for targeted cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, Shikhaliev's group reacted N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylformamidine with anilines under microwave irradiation in acetic acid (AcOH), achieving efficient cyclization to pyrazolo[3,4-d]pyrimidin-4-amines . Optimization involves solvent selection (e.g., AcOH vs. DMF), temperature control (room temperature to 95°C), and reagent stoichiometry (e.g., cyanoacetic acid in Ac₂O at 95°C for 30 minutes) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology : ¹H/¹³C NMR and HRMS are critical. For instance, ¹H NMR peaks for the pyrazole ring protons appear at δ 7.2–8.1 ppm, while the cyano group (C≡N) shows a sharp singlet at ~110 ppm in ¹³C NMR . HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 308.1294) .

Q. How can researchers troubleshoot low yields in condensation reactions involving this compound?

  • Methodology : Key variables include:

  • Catalyst selection : Acidic conditions (e.g., H₂SO₄) enhance cyclization efficiency .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 95°C) minimizes side reactions .

Advanced Research Questions

Q. What experimental strategies are used to analyze structure-activity relationships (SAR) for pyrazole derivatives of this compound in insecticidal applications?

  • Methodology : SAR studies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CN, -CF₃) at the pyrazole 4-position enhances binding to insect ecdysteroid receptors .
  • Bioassays : Topical application on larvae (e.g., Plutella xylostella) with mortality rates quantified at 72-hour intervals .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with EcR/USP heterodimers .

Q. How do microwave-assisted synthesis methods compare to conventional heating for derivatizing this compound?

  • Methodology : Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes vs. 12 hours) and improves yields by ~15–20% . Key parameters include:

  • Power settings : 300–600 W for uniform heating.
  • Solvent dielectric properties : AcOH or ethanol preferred for microwave absorption .

Q. What decomposition pathways or stability challenges are observed under prolonged storage or thermal stress?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) reveal:

  • Hydrolysis : The imidoformamide group degrades in aqueous buffers (pH < 3 or > 10) .
  • Thermolysis : At >150°C, cyano groups undergo rearrangement to carboxamides, detected via TGA-DSC .

Q. How can conflicting NMR data from synthetic intermediates be resolved?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing pyrazole C-5 from phenyl protons) .
  • Isotopic labeling : ¹⁵N-labeling clarifies nitrogen environments in the pyrazole ring .

Data Contradiction Analysis

Q. Why do condensation reactions with anilines in AcOH () and DMF () yield divergent products?

  • Resolution :

  • Solvent polarity : AcOH promotes protonation of the aniline, favoring cyclization to pyrazolo[3,4-d]pyrimidines .
  • DMF : Stabilizes intermediates via coordination, leading to alternative pathways (e.g., Dimroth rearrangement) .

Q. How do discrepancies in reported melting points for derivatives arise, and how should they be addressed?

  • Resolution :

  • Polymorphism : Recrystallization solvents (e.g., EtOH vs. hexane) produce different crystal forms .
  • Purity assessment : HPLC (C18 column, MeCN/H₂O gradient) quantifies impurities >0.1% .

Experimental Design Tables

Parameter Example Values Impact on Yield/Purity
Reaction Temperature50°C (low), 95°C (high)Higher temps favor cyclization
SolventAcOH (polar protic), DMF (polar aprotic)AcOH reduces side reactions
CatalystH₂SO₄ (0.5 eq.)Excess acid degrades intermediates

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide
Reactant of Route 2
Reactant of Route 2
N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide

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